![molecular formula C25H33ClO6 B195419 Beclomethasone 17-monopropionate CAS No. 5534-18-9](/img/structure/B195419.png)
Beclomethasone 17-monopropionate
Overview
Description
Beclomethasone 17-monopropionate, also known as 17-BMP, is an ester of beclomethasone . It is an active metabolite of Beclomethasone dipropionate . It is a glucocorticoid receptor (GR) agonist and exhibits greater affinity for GR than Beclomethasone dipropionate .
Synthesis Analysis
Beclomethasone dipropionate is a pro-drug that is rapidly activated by hydrolysis to the active monoester, 17-monopropionate (17-BMP) . This hydrolysis occurs via esterase enzymes .Molecular Structure Analysis
The molecular formula of Beclomethasone 17-monopropionate is C25H33ClO6 . The IUPAC name is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate .Chemical Reactions Analysis
Beclomethasone dipropionate undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites .Physical And Chemical Properties Analysis
The average weight of Beclomethasone 17-monopropionate is 464.98 . It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .Scientific Research Applications
Glucocorticoid Receptor Agonist
Beclomethasone 17-propionate is a glucocorticoid receptor agonist . It binds to the glucocorticoid receptor (IC 50 = 3 nM) and inhibits glucocorticoid receptor transrepression induced by phorbol 12-myristate 13-acetate (PMA), as well as induces transactivation of the glucocorticoid receptor, in CV-1 cells expressing the human receptor in a concentration-dependent manner .
Anti-Inflammatory Effects
This compound has anti-inflammatory effects. It inhibits LPS-induced increases in IL-6, IL-8, and TNF-α levels in primary human lung macrophages from patients with chronic obstructive pulmonary disease (COPD; IC 50 s = 0.36, 2.04, and 0.21 nM, respectively) .
Pulmonary Absorption
Beclomethasone 17-propionate is used in aerosols for pulmonary absorption . The pulmonary residence time of inhaled glucocorticoids, as well as their rate and extent of absorption into systemic circulation, are important facets of their efficacy-safety profile .
Pro-Drug Activation
This compound is a pro-drug that is activated in the lungs . The combined process of drug particle dissolution, pro-drug activation, and the time course of initial distribution from human lung tissue into plasma can be monitored .
Asthma Management
Beclomethasone 17-propionate is used in asthma management . Combining an inhaled corticosteroid (ICS) with a long-acting β 2 -adrenoceptor (β 2 -AR) agonist (LABA) is the cornerstone for the treatment of adult patients with asthma symptoms when a medium dose of ICS alone fails to achieve control of asthma .
Bronchial Relaxation
This compound has been found to synergistically relax human bronchi . The extent of such an interaction was very strong at low-to-medium concentrations in passively sensitized small airways .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Beclomethasone 17-Propionate, also known as Beclomethasone 17-monopropionate (17-BMP), is an active metabolite of Beclomethasone dipropionate . It acts primarily on the glucocorticoid receptor (GR), exhibiting a greater affinity for GR than Beclomethasone dipropionate . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
Beclomethasone 17-Propionate mediates its therapeutic action by interacting with the glucocorticoid receptor . It is rapidly activated by hydrolysis to the active monoester, 17-BMP, which mediates anti-inflammatory actions . This interaction results in the suppression of inflammatory cells and the release of inflammatory mediators .
Biochemical Pathways
It’s known that the compound’s anti-inflammatory effects are mediated through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators .
Pharmacokinetics
Beclomethasone 17-Propionate is rapidly converted into 17-BMP upon administration . The bioavailability of the active metabolite B-17-MP is high, with a mean percentage of 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . The corresponding estimates of nasal and lung absorption, based on the coadministration of charcoal, were < 1% and 36%, respectively . The elimination half-life of 17-BMP is approximately 2.8 hours .
Result of Action
The primary result of Beclomethasone 17-Propionate’s action is the reduction of inflammation and immune responses. This is achieved through its interaction with the glucocorticoid receptor, leading to the suppression of inflammatory cells and mediators . This makes it effective in managing various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses .
Action Environment
The action of Beclomethasone 17-Propionate is influenced by the route of administration. When inhaled, it is proposed that Beclomethasone 17-Propionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . This local action reduces the risk of systemic side effects and enhances the compound’s efficacy in treating conditions like asthma .
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYGPBKGZGRQKT-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203899 | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 17-monopropionate | |
CAS RN |
5534-18-9 | |
Record name | Beclomethasone 17-monopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beclomethasone 17-monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beclomethasone 17-monopropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Beclomethasone 17-monopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETHASONE 17-MONOPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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